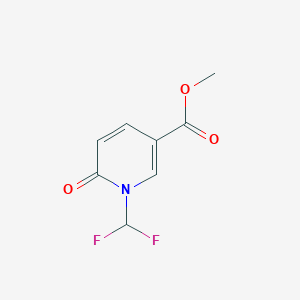

Methyl 1-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate

Übersicht

Beschreibung

Methyl 1-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate is a compound that has garnered significant interest in various fields of chemistry and biology. This compound is characterized by the presence of a difluoromethyl group, which imparts unique chemical and biological properties. The incorporation of fluorine atoms into organic molecules often enhances their metabolic stability, lipophilicity, and bioavailability, making such compounds valuable in medicinal chemistry and agrochemicals .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 3-(difluoromethyl)-1-methyl-1h-pyrazole-4-carboxylic acid, are known to inhibitsuccinate dehydrogenase (SDHI) . SDHI is a key enzyme in the mitochondrial respiration chain and plays a crucial role in energy production .

Mode of Action

This inhibition disrupts the tricarboxylic acid cycle, leading to energy deprivation and eventual death of the pathogen .

Biochemical Pathways

The compound likely affects the tricarboxylic acid cycle by inhibiting succinate dehydrogenase . This inhibition disrupts the energy production process, leading to the death of the pathogen

Pharmacokinetics

Related compounds with difluoromethyl groups are known to have improved lipophilicity, which can enhance bioavailability .

Result of Action

The result of the compound’s action is likely the inhibition of energy production in the pathogen, leading to its death . .

Action Environment

It’s worth noting that related compounds with difluoromethyl groups have been found to retain their radical scavenging capabilities in non-polar environments, suggesting potential stability in various conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves the introduction of the difluoromethyl group into a pyridine ring. One common method is the direct C-H difluoromethylation of pyridines using difluorocarbene reagents. This process can be catalyzed by transition metals such as copper or silver, which facilitate the formation of the difluoromethyl group under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 1-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols. Substitution reactions can lead to a variety of difluoromethyl-substituted pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

Methyl 1-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate has numerous applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique properties make it a valuable tool for studying enzyme interactions and metabolic pathways.

Medicine: Its stability and bioavailability make it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other difluoromethylated pyridines and related fluorinated heterocycles. Examples include difluoromethyl pyrazoles and difluoromethyl pyrimidines .

Uniqueness

What sets methyl 1-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate apart is its specific combination of a difluoromethyl group with a pyridine ring, which imparts unique chemical reactivity and biological activity. This combination enhances its potential as a versatile building block in synthetic chemistry and as a valuable tool in biological research .

Biologische Aktivität

Methyl 1-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS: 677763-00-7) is a compound of considerable interest in medicinal chemistry due to its unique structural features, particularly the difluoromethyl group. This compound exhibits a range of biological activities, primarily through its interaction with various biochemical pathways.

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes involved in metabolic pathways.

Target Enzymes

One of the primary targets identified for compounds with similar structures is succinate dehydrogenase (SDH) , which plays a crucial role in the tricarboxylic acid (TCA) cycle. The inhibition of SDH can lead to energy deprivation in cells, particularly in pathogenic organisms .

Mode of Action

The compound likely disrupts the TCA cycle by inhibiting SDH, resulting in reduced ATP production and eventual cell death. This mechanism is particularly relevant in the context of developing antifungal and anticancer agents .

Pharmacokinetics

Compounds containing difluoromethyl groups are known to exhibit enhanced lipophilicity and metabolic stability, which can improve their bioavailability. This property is advantageous for drug development as it may lead to more effective therapeutic agents .

Biological Activities

Research indicates that this compound has shown promise in various biological assays:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, modifications to similar pyridine structures have demonstrated improved efficacy in inducing apoptosis in tumor cells .

- Enzyme Inhibition : The compound has been noted for its potential as an inhibitor of histone deacetylases (HDACs), specifically HDAC6, which is implicated in cancer progression and neurodegenerative diseases. The difluoromethyl moiety enhances selectivity and potency against HDAC6 compared to other HDACs .

Case Study 1: Anticancer Potential

A recent study evaluated the cytotoxic effects of various difluoromethylated compounds on FaDu hypopharyngeal tumor cells. The results indicated that certain derivatives exhibited significantly higher cytotoxicity compared to standard treatments like bleomycin. The study emphasized the importance of structural modifications for enhancing biological activity .

Case Study 2: HDAC Inhibition

Another investigation into difluoromethyl-substituted oxadiazoles revealed their role as potent inhibitors of HDAC6, with selectivity over other HDAC subtypes. This research utilized kinetic studies and X-ray crystallography to elucidate the binding mechanisms, paving the way for novel therapeutic strategies targeting HDAC6-related pathways .

Comparison with Similar Compounds

Eigenschaften

IUPAC Name |

methyl 1-(difluoromethyl)-6-oxopyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO3/c1-14-7(13)5-2-3-6(12)11(4-5)8(9)10/h2-4,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFWZUVCHYMYFBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C(=O)C=C1)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.